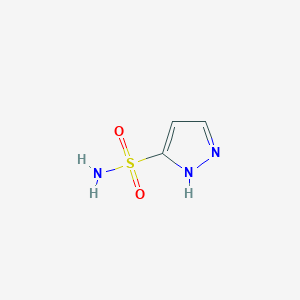
1H-pyrazole-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-pyrazole-3-sulfonamide is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and a sulfonamide group at position 3. This compound is part of the pyrazole family, which has garnered significant interest due to its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
作用机制
Target of Action
1H-Pyrazole-3-sulfonamide is a derivative of pyrazole, a class of compounds that have been found to exhibit a wide range of biological activities Sulfonamide analogs of indole, a similar compound, have been reported to exhibit strong antimicrobial actions .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . Sulfonamides, for instance, are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate, eventually inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of physiological and pharmacological activities . For instance, the iodine molecule catalyzes two processes, namely, the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure and the formation of electrophilic PhSI particles as an intermediate product of the oxidative coupling reaction involving 1,2-diphenyldisulfide .
Pharmacokinetics
A study on pyrazole derivatives as egfr inhibitors utilized pharmacokinetics profiling in the identification of lead candidates .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects, including antiproliferative activities .
Action Environment
It’s known that the synthesis of pyrazole derivatives can be influenced by various factors, including the use of resinous, nontoxic, thermally stable, and cost-effective amberlyst-70 as a heterogeneous catalyst .
生化分析
Biochemical Properties
1H-Pyrazole-3-sulfonamide has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific substituents present at positions N1, C3, C4, C5, and C6 . The compound’s ability to donate and accept hydrogen bonds, due to the presence of two dissimilar and adjacent nitrogen atoms, allows it to establish intermolecular interactions, either among pyrazole molecules themselves or between pyrazoles and neighboring molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of significant interest. Some pyrazole-sulfonamide derivatives have shown antiproliferative activity against certain cell lines, such as HeLa and C6, indicating potential influences on cell function . These effects could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex and multifaceted. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form hydrogen bonds can facilitate its interactions with various biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: 1H-pyrazole-3-sulfonamide can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds . Another practical method is the 1,3-dipolar cycloaddition reaction, which provides highly substituted pyrazoles . These reactions typically require specific catalysts and conditions to achieve high yields and regioselectivity.
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of transition-metal catalysts and photoredox reactions has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions: 1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
科学研究应用
1H-pyrazole-3-sulfonamide has a wide range of applications in scientific research:
相似化合物的比较
- 1H-pyrazole-4-sulfonamide
- 1H-pyrazole-5-sulfonamide
- 1H-pyrazole-3-carboxamide
Uniqueness: 1H-pyrazole-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it exhibits enhanced stability and selectivity in enzyme inhibition .
属性
IUPAC Name |
1H-pyrazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-2-5-6-3/h1-2H,(H,5,6)(H2,4,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJVQKDTVCDSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2887680.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1-cyanocyclopropyl)piperidine-4-carboxamide](/img/structure/B2887681.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2887682.png)
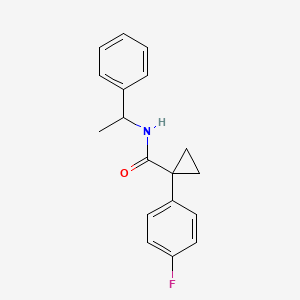
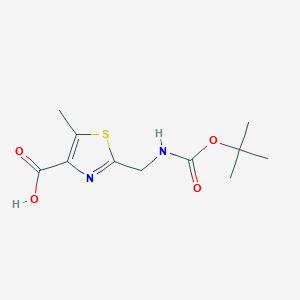

![1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2887687.png)
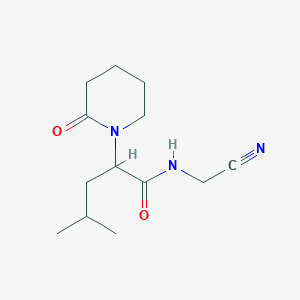
![1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one](/img/structure/B2887691.png)
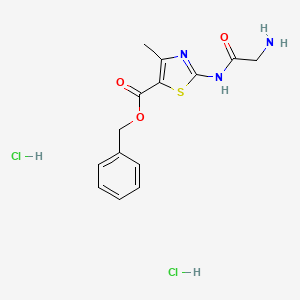
![3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2887694.png)
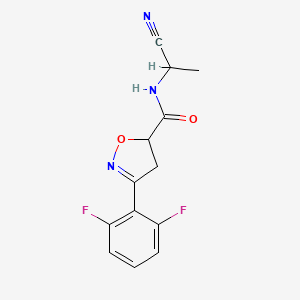
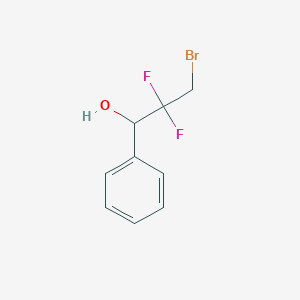
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)
